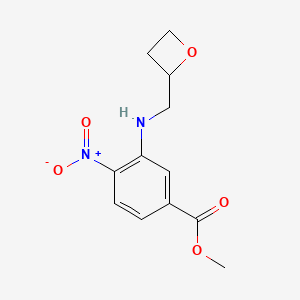

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate is a complex organic compound featuring a nitro group, an oxetane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes.

Esterification: The esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst forms the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate undergoes various chemical reactions, including:

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst for nitro group reduction.

Nucleophiles: Ammonia or amines for nucleophilic substitution reactions.

Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Oxetanes: Nucleophilic substitution results in various substituted oxetanes.

Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.

Scientific Research Applications

Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in studies investigating the biological activity of nitrobenzoate derivatives and their interactions with biological targets.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxetane ring’s stability and reactivity also play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-Nitrobenzoate: Lacks the oxetane ring, making it less reactive in certain contexts.

Oxetan-2-ylmethanamine: Contains the oxetane ring but lacks the nitrobenzoate moiety.

Methyl 3-Aminobenzoate: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.

Uniqueness

Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate is unique due to the combination of the nitro group, oxetane ring, and benzoate ester, which confer distinct chemical and biological properties .

Biological Activity

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, also known by its CAS number 2230200-72-1, is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a nitro group, an oxetane moiety, and an amino group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate |

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molar Mass | 266.25 g/mol |

| Density | 1.353 g/cm³ (predicted) |

| Boiling Point | 468.3 °C (predicted) |

| pKa | -1.93 (predicted) |

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. The nitro group in the structure is known to enhance the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of nitro compounds could inhibit tumor growth in xenograft models, showing significant cytotoxic effects against glioblastoma cells .

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.

- Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

- Study on Glioblastoma Cells :

- Comparative Analysis with Other Compounds :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor Effects | Significant cytotoxicity in glioblastoma models |

| Cell Cycle Arrest | Induction of G2/M phase arrest |

| Apoptosis Induction | Increased caspase activity and pro-apoptotic protein expression |

| ROS Modulation | Alteration of oxidative stress levels |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with nitration of a benzoic acid derivative followed by esterification. For example, nitration of 3-((oxetan-2-ylmethyl)amino)benzoic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C ensures regioselectivity at the para position. Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C) completes the synthesis . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Continuous flow reactors can enhance scalability and reproducibility in industrial settings .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for OCH₃), nitro group (deshielding effects on adjacent protons), and oxetane ring protons (δ 4.2–5.0 ppm).

- IR : Peaks at ~1720 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), and 3300 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the oxetane moiety .

Q. What are the key chemical reactions involving the nitro and oxetane functional groups in this compound?

- Methodology :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitro group to an amine, forming Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate, a precursor for bioactive derivatives .

- Oxetane Ring-Opening : Under acidic conditions (e.g., HCl), the oxetane ring undergoes nucleophilic attack, yielding diol intermediates. Reaction with Grignard reagents (e.g., RMgX) can functionalize the oxetane .

- Ester Hydrolysis : Basic hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid for further derivatization .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates.

- Stability : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reaction mechanisms in nucleophilic substitution?

- Methodology : The nitro group meta-directs electrophilic substitution and activates the benzene ring for nucleophilic attack. Computational DFT studies (e.g., Gaussian 09) model charge distribution, showing increased positive charge at the ortho position to the nitro group. Experimental validation via kinetic isotope effects (KIE) or Hammett plots quantifies substituent effects .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like kinases or GPCRs, leveraging the oxetane’s conformational rigidity.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using datasets from analogous nitroaromatics .

Q. How can researchers resolve contradictory data on the compound’s reactivity in different solvents?

- Methodology :

- Solvent Screening : Systematically test polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (toluene) solvents under controlled conditions (e.g., 25°C, inert atmosphere).

- Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress. For example, nitro group reduction rates may vary in DMF (high dielectric constant) vs. toluene .

Q. What role does the oxetane moiety play in enhancing metabolic stability for drug design?

- Methodology :

- In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The oxetane’s ring strain resists cytochrome P450 oxidation compared to linear ethers.

- Comparative Studies : Synthesize analogs with tetrahydrofuran or acyclic ethers; evaluate half-life (t½) in plasma stability assays .

Q. Which degradation pathways dominate under photolytic or oxidative stress?

- Methodology :

- Photolysis : Expose to UV light (254 nm) and identify nitro group reduction or ester cleavage products via GC-MS.

- Oxidative Stress : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent); monitor nitro-to-carboxylic acid conversion .

Q. How can stereochemical outcomes of oxetane functionalization be controlled?

- Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during ring-opening to achieve enantioselectivity.

- Chiral HPLC : Resolve diastereomers on a Chiralpak IC column (hexane/isopropanol) and assign configurations via circular dichroism (CD) .

Properties

Molecular Formula |

C12H14N2O5 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3 |

InChI Key |

HTYWVEUBCLGQES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.